H-Arg-Trp-OH.TFA: A Technical Guide to its Basic Properties and Characteristics
H-Arg-Trp-OH.TFA: A Technical Guide to its Basic Properties and Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Arg-Trp-OH, or Arginyl-Tryptophan, is a dipeptide composed of the amino acids L-Arginine and L-Tryptophan. This dipeptide is of significant interest in biochemical and pharmaceutical research due to the unique properties conferred by its constituent amino acids. The positively charged guanidinium group of arginine and the aromatic indole ring of tryptophan contribute to its distinct physicochemical and biological characteristics.[1] This technical guide provides a comprehensive overview of the basic properties, characteristics, and relevant experimental methodologies for H-Arg-Trp-OH, with a focus on its trifluoroacetate (TFA) salt form, which is common for peptides purified via reverse-phase high-performance liquid chromatography (RP-HPLC).
Physicochemical Properties
The fundamental properties of H-Arg-Trp-OH and its common salt forms are summarized below. It is important to note that specific quantitative data for the TFA salt is not extensively available in the public domain, and the information presented is a consolidation from various supplier specifications and related literature.
| Property | Value | Salt Form |
| Molecular Formula | C₁₇H₂₄N₆O₃ | Free Base |
| C₁₇H₂₄N₆O₃·x(C₂HF₃O₂) | TFA Salt | |
| C₁₇H₂₄N₆O₃·2HCl | Dihydrochloride | |
| Molecular Weight | 360.42 g/mol | Free Base[1][2] |
| 433.33 g/mol | Dihydrochloride[3] | |
| Appearance | White to off-white or pinkish powder[1] | Not specified |
| Purity | Typically >95% or >98% as specified by supplier[1] | TFA or HCl Salt |
| Solubility | Soluble in water.[1] Solubility can be influenced by pH and temperature. | General for peptides[1] |
| Storage | Recommended at ≤ -10°C or 2-8°C[2][3] | Solid form |
Note: The exact molecular weight of the TFA salt will depend on the number of trifluoroacetate counter-ions associated with the peptide.
The characteristic pink color observed in some preparations of the dipeptide is attributed to a cation-π interaction between the guanidinium group of arginine and the indole ring of tryptophan, which can also influence its fluorescence spectra.[4]
Biological Activity and Potential Applications
While specific studies on the dipeptide H-Arg-Trp-OH are limited, the combination of arginine and tryptophan residues is a well-known motif in bioactive peptides, particularly antimicrobial peptides (AMPs).[5]
Antimicrobial Activity: Peptides rich in arginine and tryptophan are known to exhibit significant antibacterial activity.[6] The cationic nature of arginine facilitates interaction with the negatively charged components of bacterial membranes, while the tryptophan indole ring preferentially partitions into the interfacial region of the lipid bilayer.[5] This interaction can disrupt the membrane integrity, leading to cell lysis. Although no specific Minimum Inhibitory Concentration (MIC) values for H-Arg-Trp-OH against various bacterial strains are readily available, its structural motifs suggest potential antimicrobial properties.
Other Potential Roles:
-
Protein Synthesis: As a dipeptide, it can be a building block for larger proteins.
-
Neurotransmitter Function: Tryptophan is a precursor to the neurotransmitter serotonin, suggesting a potential, though likely indirect, role in neurological processes.[1]
-
Antioxidant Properties: The indole ring of tryptophan can act as a scavenger of reactive oxygen species, suggesting potential antioxidant activity.[1]
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of H-Arg-Trp-OH.TFA are not widely published. However, standard methodologies for peptide chemistry are applicable.
Solid-Phase Peptide Synthesis (SPPS)
A general workflow for the synthesis of H-Arg-Trp-OH via Fmoc-based solid-phase peptide synthesis is outlined below.
Methodology:
-
Resin Preparation: A suitable solid support, such as Rink Amide resin, is prepared.
-
First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Trp(Boc)-OH, is coupled to the resin using a coupling agent like HBTU or HATU in a suitable solvent such as dimethylformamide (DMF).[7]
-
Fmoc Deprotection: The Fmoc protecting group is removed from the tryptophan residue, typically using a solution of piperidine in DMF.[7]
-
Second Amino Acid Coupling: The next amino acid, Fmoc-Arg(Pbf)-OH, is coupled to the deprotected N-terminus of the resin-bound tryptophan.
-
Final Fmoc Deprotection: The Fmoc group is removed from the N-terminal arginine.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (Boc on Trp and Pbf on Arg) are removed simultaneously using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).[7][8] This step results in the formation of the TFA salt of the dipeptide.
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Methodology:
-
Sample Preparation: The crude peptide is dissolved in a minimal amount of a suitable solvent, typically the initial mobile phase conditions.
-
Chromatography: The sample is injected onto a reverse-phase column (e.g., C18). A gradient of increasing organic solvent (typically acetonitrile) in an aqueous solvent, both containing a small percentage of TFA (e.g., 0.1%), is used to elute the peptide.[9]
-
Detection and Fractionation: The eluting peptide is detected by UV absorbance, typically at 214 nm (for the peptide bond) and 280 nm (for the tryptophan indole ring). Fractions containing the pure peptide are collected.
-
Lyophilization: The collected fractions are lyophilized to remove the solvents and obtain the pure peptide as a fluffy solid.
Analysis and Characterization
Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the synthesized peptide.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be employed to confirm the structure of the dipeptide and assess its purity. The aromatic protons of the tryptophan indole ring will have characteristic shifts in the ¹H NMR spectrum.
Proposed Mechanism of Action for Related Antimicrobial Peptides
While a specific signaling pathway for H-Arg-Trp-OH has not been elucidated, the mechanism of action for larger arginine- and tryptophan-rich antimicrobial peptides is generally understood to involve direct interaction with and disruption of the bacterial cell membrane.
This proposed mechanism involves an initial electrostatic attraction between the positively charged arginine residues and the anionic components of the bacterial membrane, followed by the insertion of the hydrophobic tryptophan residues into the lipid bilayer.[5] This process is thought to disrupt the membrane's structural integrity, leading to increased permeability and eventual cell lysis.
Conclusion
H-Arg-Trp-OH.TFA is a dipeptide with significant potential in various research and development areas, largely inferred from the known properties of its constituent amino acids and related, larger peptides. While a substantial body of literature exists for arginine- and tryptophan-rich peptides, specific quantitative data and detailed experimental protocols for the H-Arg-Trp-OH dipeptide itself are not extensively documented in publicly accessible sources. The information and generalized protocols provided in this guide serve as a foundational resource for researchers and professionals working with this and similar peptide structures. Further empirical studies are necessary to fully elucidate the specific properties and biological activities of H-Arg-Trp-OH.TFA.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. H-Trp-Arg-OH·2 HCl | 276880-00-3 | FT108193 | Biosynth [biosynth.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Modulating the activity of short arginine-tryptophan containing antibacterial peptides with N-terminal metallocenoyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
